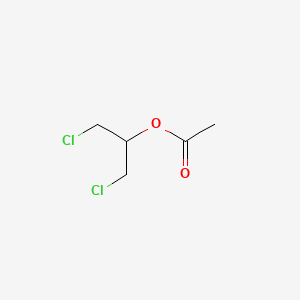

1,3-Dichloropropan-2-yl acetate

Description

Positioning within Halogenated Organic Esters and Intermediates

1,3-Dichloropropan-2-yl acetate (B1210297) belongs to the class of halogenated organic esters. This group of compounds is characterized by the presence of one or more halogen atoms (F, Cl, Br, I) and an ester functional group. wikipedia.org Halogenated organic compounds are of immense importance in industrial chemistry, serving as foundational materials for producing polymers, pesticides, and fire retardants. noaa.gov

Due to their inherent reactivity, these compounds, including 1,3-Dichloropropan-2-yl acetate, are often categorized as "building blocks" or chemical intermediates. clearsynth.comwikipedia.org The presence of chlorine atoms on the propyl chain makes them effective alkylating agents, as the halogens can act as leaving groups in nucleophilic substitution reactions. wikipedia.orgresearchgate.net This reactivity allows for the introduction of the dichloropropyl group into other molecules, facilitating the synthesis of more elaborate derivatives. The ester group can also be hydrolyzed to yield 1,3-dichloropropan-2-ol, a significant intermediate in its own right, particularly in the production of epichlorohydrin (B41342). wikipedia.orgca.gov

Research Context and Theoretical Foundations

The theoretical foundation for the study of this compound is rooted in the principles of physical organic chemistry. The carbon-chlorine (C-Cl) bond is polarized due to the higher electronegativity of chlorine, rendering the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles. researchgate.net The presence of two such bonds in this compound enhances its potential as a bifunctional electrophile.

Research in this area often explores the selective transformation of such molecules. researchgate.net The reactivity of halogenated aliphatic compounds can be moderate to very high, though it generally decreases as the number of halogen substitutions on the molecule increases. noaa.gov The research context for this compound is therefore primarily within synthetic organic chemistry, where it can be used as a precursor to other valuable chemicals. For instance, its precursor, 1,3-Dichloropropan-2-ol, is a key intermediate in the synthesis of epichlorohydrin and 1,2,3-trichloropropane. ca.govnih.gov

Historical Development of Synthetic Methodologies for Related Chemical Compounds

The synthesis of halogenated esters and their precursors has evolved significantly over time. Early methods for halogenation include the haloform reaction, discovered in 1822, which allows for the synthesis of esters from methyl ketones through an exhaustive α-halogenation process. nih.gov Another classic method is the Hell-Volhard-Zelinsky halogenation for preparing α-halo carboxylic acids, which can then be esterified. wikipedia.org

In the latter half of the 20th century, research led to the development of more specific reactions like halolactonization and haloetherification of unsaturated acids and alcohols. researchgate.net A major advancement related to the backbone of this compound is the hydrochlorination of glycerol (B35011), a byproduct of biodiesel production, to synthesize dichloropropanols. researchgate.net This process has been optimized by studying various catalysts and reaction conditions to improve the yield of 1,3-dichloropropan-2-ol, the direct precursor to the acetate ester. researchgate.netgoogle.com

More recent innovations in the 21st century include the development of highly selective halogen-controlled reactions and the use of novel technologies like visible light-induced halogenation. researchgate.netacs.org For example, patents describe methods for producing halogenated carboxylic esters by irradiating a mixture of a halocarbon and an alcohol with light in the presence of oxygen, highlighting a move towards safer and more efficient synthetic routes. google.com The synthesis of related C3 building blocks, such as 1,3-dichloro-2-propanone from diketene (B1670635) and chlorine, also represents an important area of synthetic development. researchgate.net

Table of Compounds Mentioned

| Compound Name | Chemical Formula | Primary Role/Relation |

|---|---|---|

| This compound | C₅H₈Cl₂O₂ | Main subject of article |

| 1,3-Dichloropropan-2-ol (1,3-DCP) | C₃H₆Cl₂O | Precursor to the main compound, industrial intermediate |

| Epichlorohydrin | C₃H₅ClO | Product derived from dichloropropanols |

| Glycerol | C₃H₈O₃ | Starting material for dichloropropanol (B8674427) synthesis |

| 1,2,3-Trichloropropane | C₃H₅Cl₃ | Product derived from chlorination of dichloropropanols |

| 1,3-Dichloro-2-propanone | C₃H₄Cl₂O | Related C3 chlorinated building block |

Properties

IUPAC Name |

1,3-dichloropropan-2-yl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2/c1-4(8)9-5(2-6)3-7/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJXGKIVPQLXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284696 | |

| Record name | 1,3-dichloropropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-10-0 | |

| Record name | 2-Acetoxy-1,3-dichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 38454 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC38454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dichloropropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichlorpropylacetat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 1,3 Dichloropropan 2 Yl Acetate

Direct Esterification of 1,3-Dichloro-2-propanol (B29581)

The most direct route to 1,3-dichloropropan-2-yl acetate (B1210297) is the esterification of 1,3-dichloro-2-propanol. This process involves the reaction of the secondary alcohol with an acylating agent, typically acetic acid or one of its derivatives. The reaction is preferably carried out in a solvent such as an ester, alcohol, or ketone at temperatures ranging from 25°C to 150°C. google.com

Chemo- and Regioselective Acylation Approaches

Chemo- and regioselectivity are critical considerations in the synthesis of 1,3-dichloropropan-2-yl acetate, particularly when complex starting mixtures are involved. The primary challenge is to selectively acylate the secondary hydroxyl group of 1,3-dichloro-2-propanol without engaging in unwanted side reactions.

In processes where 1,3-dichloro-2-propanol is synthesized from glycerol (B35011), ester intermediates are often formed. researchgate.net Kinetic studies reveal that during the hydrochlorination of glycerol in the presence of an acetic acid catalyst, a portion of the catalyst can be transformed into esters. researchgate.net These esters are eventually converted back to acetic acid as the reaction proceeds to completion. researchgate.net This dynamic equilibrium highlights the competition between chlorination and esterification. Achieving selective acylation to form this compound requires carefully controlled conditions that favor ester formation over other potential reactions, ensuring that the acylation occurs specifically at the C-2 position of the propanol (B110389) backbone.

Catalytic Systems for Ester Formation

Catalysts play a pivotal role in facilitating the efficient esterification of 1,3-dichloro-2-propanol. The reaction can be effectively catalyzed by a suitable acid. google.com While various carboxylic acids can act as catalysts in the broader synthesis of dichloropropanols from glycerol, their effectiveness and the resulting product distribution vary. researchgate.net For instance, in the synthesis of 1,3-dichloropropanol (1,3-DCP) from glycerol, where esterification is an intermediate step, different carboxylic acids show varied performance. researchgate.netresearchgate.net

A study comparing several carboxylic acids as catalysts in the hydrochlorination of glycerol demonstrated significant differences in product selectivity. Malonic acid showed the highest selectivity towards the desired 1,3-DCP, which is the direct precursor for the target acetate ester. researchgate.net This suggests that the choice of catalyst is crucial for optimizing the yield of the necessary precursor for subsequent acylation.

Table 1: Catalyst Performance in the Synthesis of 1,3-Dichloropropanol (Precursor) from Glycerol researchgate.net

| Catalyst | Glycerol Conversion (after 3h, %) | Selectivity to 1,3-DCP (at 3h, %) | Final 1,3-DCP Molar % |

|---|---|---|---|

| Acetic Acid | 99.23 | 13.95 | 67.82 |

| Lactic Acid | 97.83 | 11.41 | 66.95 |

| Malonic Acid | 99.10 | 44.34 | 73.31 |

| Propionic Acid | 96.56 | 28.96 | 73.75 |

Reaction Conditions: T= 90°C, catalyst concentration = 8 mol %. researchgate.net

Synthesis from Industrial Precursors and Feedstocks

Economically viable production of this compound often relies on its synthesis from readily available industrial chemicals. Epichlorohydrin (B41342) and allyl chloride are two of the most significant precursors.

Pathways Involving Epichlorohydrin Intermediates

Epichlorohydrin serves as a key intermediate for synthesizing this compound. ontosight.ainih.gov The process is typically a two-step sequence:

Hydrochlorination of Epichlorohydrin : Epichlorohydrin is reacted with hydrochloric acid in a continuous process to produce 1,3-dichloro-2-propanol. ontosight.ainih.gov This reaction can achieve high yields, often in the range of 80-90%. ontosight.ai

Esterification : The resulting 1,3-dichloro-2-propanol is then esterified with acetic acid or a derivative, as described in section 2.1, to yield this compound.

This pathway is significant because epichlorohydrin itself is produced on a large scale for applications in epoxy resins. ontosight.airesearchgate.net

Derivatization from Allyl Chloride Routes

Allyl chloride, a foundational chemical produced from the high-temperature chlorination of propylene, is another major starting point for obtaining the dichloropropanol (B8674427) precursor. nih.govwikipedia.org

The synthesis pathway from allyl chloride involves its hypochlorination, which generates a mixture of glycerol dichlorohydrin isomers: 1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (B139626) (2,3-DCP). nih.gov The typical ratio of 1,3-DCP to 2,3-DCP produced is approximately 7:3. nih.gov Following this reaction, the 1,3-DCP isomer must be separated from the mixture. The purified 1,3-dichloro-2-propanol is subsequently acylated to form the final this compound product.

Process Optimization for Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires rigorous process optimization to ensure efficiency, cost-effectiveness, and safety. This involves a detailed study of reaction kinetics and the optimization of various operational parameters. researchgate.netresearchgate.net The synthesis would typically involve the acetylation of 1,3-dichloro-2-propanol (DCP), a compound produced industrially from glycerol. ccsenet.org

Key areas for optimization include:

Reaction Conditions: The temperature and pressure at which the reaction is conducted are critical. For the related synthesis of the precursor DCP, temperatures are typically controlled in the range of 70-120 °C. researchgate.net For the subsequent dehydrochlorination step to epichlorohydrin, temperatures of 50-80 °C are optimal. researchgate.net

Catalyst and Reactant Ratios: The concentration of the catalyst (e.g., acetic acid for DCP synthesis) and the molar ratio of reactants are fine-tuned to maximize yield and reaction rate while minimizing byproducts. researchgate.netresearchgate.net For instance, in related processes, reactant molar ratios can vary significantly, from 1:1 to 1:12, to find the optimal balance. researchgate.net

Reactor Design: The choice of reactor, such as a semi-batch reactor or a continuous reaction-stripping column, can significantly impact the process. researchgate.netccsenet.org Continuous removal of the product can shift the reaction equilibrium to favor higher conversion rates. researchgate.net

Downstream Processing: The purification of the final product is also a key consideration. In industrial settings, this may involve distillation or other separation techniques that are more scalable than laboratory-based chromatography. aidic.it

Simulations using software like ASPEN PLUS are often employed to model the process and predict the effects of different operational parameters before implementation, saving time and resources. ccsenet.orgaidic.it

Table 2: Key Optimization Parameters in Related Industrial Syntheses

| Parameter | Focus Area | Significance | Source |

| Temperature | Reaction Kinetics | Controls reaction rate and selectivity; optimal range for a related process is 70 °C. | researchgate.net |

| Reactant Molar Ratio | Conversion Efficiency | Affects conversion and yield; an optimal ratio for a related process was found to be 1:5. | researchgate.net |

| Reaction Time | Throughput & Purity | Minimizing duration (e.g., 10 minutes) can prevent byproduct formation. | researchgate.net |

| Type of Base/Catalyst | Reaction Rate & Cost | Choice between agents like NaOH and Ca(OH)₂ impacts reaction speed and waste streams. | aidic.it |

| Reactor Configuration | Process Efficiency | Use of systems like reaction-stripping columns allows for continuous product removal, increasing yield. | researchgate.net |

Mechanistic Investigations of 1,3 Dichloropropan 2 Yl Acetate Reactivity

Hydrolytic Reaction Mechanisms and Kinetics

The hydrolysis of 1,3-dichloropropan-2-yl acetate (B1210297) would involve the cleavage of the ester linkage, yielding acetic acid and 1,3-dichloropropan-2-ol. This reaction can be catalyzed by either acid or base.

Under basic conditions, the mechanism would likely proceed via a nucleophilic acyl substitution. The hydroxide (B78521) ion would attack the electrophilic carbonyl carbon of the acetate group, forming a tetrahedral intermediate. Subsequent collapse of this intermediate would expel the 1,3-dichloropropan-2-oxide anion, which would then be protonated by the solvent to give 1,3-dichloropropan-2-ol.

Acid-catalyzed hydrolysis would begin with the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A water molecule would then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the 1,3-dichloropropan-2-ol moiety would depart as a leaving group.

Nucleophilic Substitution Patterns at Halogenated Centers

The two primary carbon-chlorine bonds in 1,3-dichloropropan-2-yl acetate are potential sites for nucleophilic substitution reactions. Given that these are primary alkyl halides, the substitution would likely proceed through an SN2 mechanism. This involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the carbon center.

The rate of such a reaction would be influenced by the strength of the nucleophile and the steric hindrance around the reaction centers. The presence of the adjacent chloromethyl group and the ester functionality could exert electronic and steric effects on the reaction rate. However, without specific experimental studies, the precise nature and magnitude of these effects remain speculative.

Electrophilic and Radical Reaction Pathways

Given the electron-withdrawing nature of the chlorine atoms and the acetate group, the carbon skeleton of this compound is electron-deficient, making it an unlikely substrate for electrophilic attack.

Conversely, the presence of C-H bonds allows for the possibility of free radical reactions, such as radical halogenation. Under UV light or in the presence of a radical initiator, a chlorine radical could abstract a hydrogen atom from the molecule, forming a carbon-centered radical. This radical could then react with a halogen molecule to form a new carbon-halogen bond. The regioselectivity of such a reaction would depend on the relative stability of the possible radical intermediates. No specific studies on the radical reactions of this compound were found.

Rearrangement Reactions of the Carbon Skeleton

Carbocation rearrangements, such as Wagner-Meerwein shifts, are a possibility if a carbocation intermediate is formed. Such an intermediate could potentially arise during solvolysis reactions, where the solvent acts as the nucleophile. If one of the chloride ions were to leave, a primary carbocation would be formed. However, primary carbocations are generally unstable. It is conceivable that a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable secondary carbocation. Nevertheless, there is no direct evidence from the literature to suggest that this compound readily undergoes such rearrangements under typical reaction conditions.

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry would be a powerful tool for investigating the reactivity of this compound. Quantum mechanical calculations could be used to model the transition states and intermediates of the various potential reaction pathways. This would provide valuable insights into the activation energies and reaction thermodynamics, helping to predict the most likely mechanisms. Parameters such as bond dissociation energies, atomic charges, and molecular orbital energies could be calculated to rationalize the observed reactivity. Despite its potential, no specific computational studies focused on the reaction mechanisms of this compound were identified in the performed searches.

Derivatization and Transformative Organic Synthesis Utilizing 1,3 Dichloropropan 2 Yl Acetate

Conversion to Azide (B81097) Derivatives from Dichloroprop-2-yl Esters

The conversion of 1,3-dichloropropan-2-yl esters into their corresponding diazide derivatives is a direct and efficient transformation that leverages the nucleophilic substitution of the chloride groups. This reaction is a fundamental step for introducing nitrogen-rich functionalities into the three-carbon backbone, opening pathways to further synthetic applications such as the construction of nitrogen-containing heterocycles or the synthesis of diamines via reduction.

The process typically involves reacting the dichloropropyl ester with an azide salt, most commonly sodium azide (NaN₃), in a suitable polar aprotic solvent. mdpi.com The reaction proceeds via a standard Sₙ2 mechanism, where the azide ion displaces the chloride ions. The reaction of 1,3-dichloroprop-2-yl esters with sodium azide has been shown to produce 1,3-diazidoprop-2-yl esters in good yields, generally ranging from 70% to 86%. mdpi.com These resulting diazide compounds can often be used as crude material for subsequent reactions without extensive purification. mdpi.com A related synthesis starting from 1,3-dichloro-2-propanol (B29581) and lactose (B1674315) octaacetate also proceeds through a diazide intermediate, highlighting the reliability of this substitution reaction. nih.gov

Table 1: Synthesis of 1,3-Diazidoprop-2-yl Esters

| Starting Material | Reagent | Product | Yield | Reference |

| 1,3-Dichloroprop-2-yl esters | Sodium Azide (NaN₃) | 1,3-Diazidoprop-2-yl esters | 70-86% | mdpi.com |

Synthesis of Oxazolidinone Structures from Dichlorohydrin Esters

Oxazolidinones are a critical class of five-membered heterocyclic compounds, renowned for their role as chiral auxiliaries and as the core structure in several important antibacterial agents. 1,3-Dichloropropan-2-yl acetate (B1210297) and its parent alcohol, 1,3-dichloro-2-propanol, serve as valuable precursors for these structures.

One established synthetic route involves a multi-step sequence starting from 1,3-dichloro-2-propanol. scispace.com The alcohol is first reacted with chlorosulfonyl isocyanate (CSI) in a process known as carbamoylation. The resulting carbamate (B1207046) intermediate is then reacted with a primary or secondary amine (sulfamoylation), followed by an intramolecular cyclization that forms the 5-chloromethyl-oxazolidin-2-one ring. scispace.com This method provides a straightforward pathway to novel N-sulfamoyl-oxazolidinones.

Another approach focuses on the asymmetric desymmetrization of prochiral 1,3-dihalo-2-propanols. clockss.org In this method, the alcohol is first converted to a carbamate. The subsequent cyclization of this carbamate is carried out using a base, leading to the formation of 5-halomethyl-2-oxazolidinone derivatives. clockss.org The reaction conditions for this cyclization can be tailored to influence the yield and diastereoselectivity, as shown in the table below.

Table 2: Effect of Base and Solvent on the Cyclization to form Oxazolidinone Derivative 4a

| Entry | Base | Solvent | Yield (%) | Diastereomeric Excess (de, %) | Reference |

| 1 | n-BuLi | THF | 55 | 50 | clockss.org |

| 2 | s-BuLi | THF | 53 | 49 | clockss.org |

| 3 | t-BuLi | THF | 52 | 30 | clockss.org |

| 4 | LDA | THF | 50 | 40 | clockss.org |

| 5 | LTMP | THF | 45 | 42 | clockss.org |

| 6 | n-BuLi | Toluene | 40 | 35 | clockss.org |

Conditions: Reactions were carried out in the presence of 1 equivalent of base for 5 hours at –78 °C.

Furthermore, research has explicitly documented the synthesis of oxazolidinones starting directly from 1,3-dichloropropan-2-yl esters, demonstrating the utility of the ester form in these synthetic schemes. mdpi.com

Preparation of Phosphate (B84403) Esters and Related Derivatives

Phosphate esters are compounds of significant interest in various industrial and biological contexts. The synthesis of phosphate esters from 1,3-Dichloropropan-2-yl acetate typically proceeds via its hydrolysis to 1,3-dichloro-2-propanol, which then undergoes phosphorylation.

The phosphorylation of the hydroxyl group can be achieved using several standard phosphorylating agents known in the art. lookchem.com These agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid. lookchem.com The reaction of an alcohol with phosphorus oxychloride, for example, can yield a dichlorophosphate (B8581778) ester, which can be subsequently hydrolyzed to the desired phosphate monoester. at.ua The reaction temperature is a critical parameter and can range from -80°C to 90°C, with a preferred range often being -20°C to 30°C to control reactivity and side reactions. lookchem.com

The general process involves the reaction of the alcohol (in this case, 1,3-dichloro-2-propanol) with the phosphorylating agent, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproducts such as HCl. lookchem.com After the reaction is complete, a careful workup, typically involving extraction and purification, is performed to isolate the final phosphate ester product.

Exploration of New Heterocyclic and Carbocyclic Compounds

The bifunctional nature of 1,3-dichloro-2-propanol makes it an excellent building block for a variety of cyclic compounds beyond oxazolidinones. The two terminal chlorine atoms can be substituted by various di-nucleophiles to construct new ring systems.

Pyridine Derivatives: The synthesis of O-alkyl nicotinonitriles has been achieved through the reaction of 1,3-dichloro-2-propanol with pyridin-2(1H)-one in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com This reaction leads to the O-alkylation of the pyridinone ring by the dichloropropyl backbone. mdpi.com

Dicationic Ionic Liquids and Thiazolidinones: A novel dicationic ionic liquid has been prepared from the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 1,3-dichloro-2-propanol. royalsocietypublishing.org This resulting heterocyclic salt was then successfully employed as a catalyst for the one-pot synthesis of a library of bis-2-amino-5-arylidenethiazol-4-ones, demonstrating a cascade application of a heterocycle derived from the dichloropropanol (B8674427) scaffold. royalsocietypublishing.org

1,4-Dioxane (B91453) Derivatives: Mechanistic investigations have shown that the reaction between epichlorohydrin (B41342) (often derived from 1,3-dichloro-2-propanol) and triphenylphosphine (B44618) can lead to a zwitterionic intermediate, 1-chloro-3-(triphenylphosphonio)-propan-2-olate. lookchem.com This intermediate has the potential to dimerize, which would generate a substituted 1,4-dioxane derivative, another important class of heterocycles. lookchem.com

Role in Polymer Precursor Chemistry

The presence of two reactive chlorine atoms makes 1,3-dichloro-2-propanol a suitable monomer for polycondensation reactions. It can react with other difunctional monomers, such as diamines or diols, to form long-chain polymers.

A specific example is its use in creating dyeable polyolefin compositions. A basic-nitrogen polycondensation product can be obtained by reacting a bis-secondary diamine, such as piperazine, with 1,3-dichloro-2-propanol. ipmall.info The resulting polymer is then blended with a polyolefin like polyethylene (B3416737) to create articles with improved dyeability. ipmall.info

Furthermore, 1,3-dichloro-2-propanol is a known component and potential impurity in the production of polyamidoamine-epichlorohydrin (PAE) resins. google.comgoogle.comgoogleapis.com These resins are widely used as wet-strength agents in the paper industry. google.comgoogle.com They are formed by reacting polyamidoamines with epichlorohydrin. During this process, undesirable side reactions can lead to the formation of low-molecular-weight by-products, with 1,3-dichloro-2-propanol being a prominent one. google.comgoogle.com This highlights its relevance and stability within these industrial polymerization systems.

Advanced Analytical Methodologies for 1,3 Dichloropropan 2 Yl Acetate Characterization

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Structure Elucidation

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the structural elucidation of volatile and semi-volatile compounds like 1,3-dichloropropan-2-yl acetate (B1210297). In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification and structural confirmation.

Automated headspace GC-MS has been developed for the analysis of the related compound 1,3-dichloropropan-2-ol (1,3-DCP), demonstrating the technique's rapidity and sensitivity with minimal sample preparation. qub.ac.uk This approach, which involves analyzing the vapor above a sample, can accurately identify the compound using mass spectrometry and provide precise quantification with the aid of a deuterium-labeled internal standard.

High-Resolution Mass Spectrometry (HRMS) for Degradation Product Identification

While standard GC-MS is powerful, high-resolution mass spectrometry (HRMS) offers an even greater level of detail, which is particularly valuable for identifying unknown degradation products of 1,3-dichloropropan-2-yl acetate. HRMS provides highly accurate mass measurements, often to within a few parts per million, enabling the determination of the elemental composition of an ion. This precise information is critical for distinguishing between compounds with the same nominal mass but different chemical formulas, a common challenge in degradation studies.

Derivatization Techniques for Enhanced GC-MS Analysis

Derivatization is a chemical modification process used to improve the analytical properties of a compound for GC-MS analysis. research-solution.comgcms.cz This can involve increasing volatility, improving thermal stability, or enhancing detector response. gcms.cz For chloropropanols, which are structurally related to this compound, derivatization with agents like heptafluorobutyric acid anhydride (B1165640) has been shown to be effective. nih.gov This process creates derivatives with higher molecular weights, which are less susceptible to interference in the mass spectrometer. Another common technique is silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, reducing polarity and hydrogen bonding, thereby increasing volatility and stability. gcms.czresearchgate.net Reagents such as 1-trimethylsilylimidazole have been successfully used for the simultaneous determination of multiple chloropropanols. researchgate.net

| Derivatization Technique | Reagent | Purpose | Reference |

| Acylation | Heptafluorobutyric acid anhydride | Increases molecular weight, reduces interference | nih.gov |

| Silylation | 1-trimethylsilylimidazole | Increases volatility and stability | gcms.czresearchgate.net |

| Alkylation | Pentafluorobenzylbromide | Forms esters and ethers for trace analysis | gcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of organic molecules, including this compound. ipb.ptnih.gov This technique provides information about the chemical environment of individual atoms (specifically, the nuclei) within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental structural information. The ¹³C NMR spectrum of 1,3-dichloro-2-propanol (B29581), a precursor to the acetate, has been documented and used to follow chemical reactions. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms in the molecule. ucla.edu For determining stereochemistry, Nuclear Overhauser Effect (NOE) experiments are particularly powerful. ipb.ptwordpress.com NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons, which can be used to deduce the relative stereochemistry of chiral centers. wordpress.com

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers.

Gas Chromatography (GC) , as discussed previously, is a primary method for separating volatile compounds. cdc.gov By selecting appropriate columns and temperature programs, it is possible to separate isomers and quantify the purity of the target compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for less volatile or thermally sensitive compounds. mdpi.com For chiral molecules, specialized chiral stationary phases (CSPs) can be used to separate enantiomers. mdpi.com While specific HPLC methods for this compound are not extensively detailed in the provided context, the principles of HPLC method development for related chiral compounds, such as atorvastatin, highlight the potential for achieving enantiomeric and diastereomeric separation. mdpi.com

Spectroscopic Characterization Methods (e.g., Infrared, Raman)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum shows characteristic absorption bands for different functional groups. For this compound, one would expect to see characteristic peaks for the C-Cl, C=O (ester), and C-O bonds. Studies on related molecules like 1,2-dichloroethane (B1671644) have demonstrated the utility of IR spectroscopy in assigning vibrational modes. researchgate.net

Environmental Transformation Pathways and Biotransformation Studies of 1,3 Dichloropropan 2 Yl Acetate

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1,3-dichloropropan-2-yl acetate (B1210297), these processes are presumed to primarily involve reactions with light and water, as well as oxidation and reduction reactions.

The primary abiotic degradation pathway for 1,3-dichloropropan-2-yl acetate in aqueous environments is expected to be hydrolysis. This process involves the reaction of the compound with water, leading to the cleavage of the ester bond. This reaction would yield 1,3-dichloropropan-2-ol and acetic acid.

While specific kinetic data for the hydrolysis of this compound is scarce, studies on the related compound 1,3-dichloropropene (B49464) demonstrate that hydrolysis is a significant degradation pathway in both water and soil. nih.gov The rate of hydrolysis for compounds like 1,3-dichloropropene is influenced by factors such as pH and temperature. nih.gov Similarly, the hydrolysis of the ester linkage in this compound would likely be subject to pH-dependent catalysis (either acid or base-catalyzed).

Table 1: Postulated Abiotic Hydrolysis of this compound

| Reactant | Products | Environmental Compartment |

| This compound | 1,3-Dichloropropan-2-ol, Acetic acid | Aqueous Systems |

Note: This table is based on chemical principles, as direct experimental data for this compound is limited.

Information regarding the specific oxidation and reduction pathways of this compound is limited. In general, abiotic oxidation in the environment can be mediated by reactive species such as hydroxyl radicals, which can be formed photochemically. Reduction of chlorinated aliphatic compounds can occur in anoxic environments, often mediated by minerals containing reduced iron. usda.govnih.gov For instance, anaerobic bacteria have been shown to completely dechlorinate 1,2-dichloropropane (B32752) to propene. nih.gov It is conceivable that under appropriate reducing conditions, this compound could undergo reductive dechlorination, where chlorine atoms are sequentially removed.

Biotransformation in Model Microbial Systems

Biotransformation, the modification of a chemical compound by living organisms, is a critical process in the environmental breakdown of organic pollutants. For this compound, biotransformation would likely begin with the enzymatic hydrolysis of the ester bond, followed by the degradation of the resulting 1,3-dichloropropan-2-ol.

While direct studies on the enzymatic dechlorination of this compound are not available, extensive research on its hydrolysis product, 1,3-dichloropropan-2-ol (1,3-DCP), provides significant insights. The initial step in the biotransformation of this compound is presumed to be the hydrolysis of the ester linkage by non-specific esterases, which are ubiquitous in microorganisms. This would yield 1,3-DCP and acetic acid.

The subsequent degradation of 1,3-DCP is well-documented. Several bacterial strains have been identified that can utilize 1,3-DCP as a carbon source. The key enzymes in this process are halohydrin dehalogenases. These enzymes catalyze the intramolecular substitution of a halogen atom, leading to the formation of an epoxide. In the case of 1,3-DCP, a halohydrin dehalogenase would convert it to epichlorohydrin (B41342). usda.gov The epichlorohydrin is then further metabolized, often by an epoxide hydrolase, to 3-chloro-1,2-propanediol, which can then enter central metabolic pathways.

Table 2: Proposed Enzymatic Dechlorination Pathway Post-Hydrolysis

| Substrate | Enzyme | Product | Microbial System Example |

| 1,3-Dichloropropan-2-ol (from hydrolysis) | Halohydrin dehalogenase | Epichlorohydrin | Recombinant Escherichia coli usda.gov |

| Epichlorohydrin | Epoxide hydrolase | 3-Chloro-1,2-propanediol | Agrobacterium radiobacter AD1 |

Note: This pathway is inferred for this compound following an initial ester hydrolysis step, based on studies of 1,3-DCP.

The biotransformation of chlorinated propanols can exhibit stereoselectivity, which is an important consideration for chiral molecules. Since this compound is a prochiral molecule, its biotransformation can lead to the formation of enantiomerically enriched products.

Studies on the degradation of racemic 1,3-DCP have identified different enzymatic behaviors. Some microbial systems possess enzymes that act non-stereospecifically, converting both the (R)- and (S)-enantiomers of 1,3-DCP into a racemic mixture of products. Conversely, other microorganisms exhibit enantioselective biotransformation, preferentially converting one enantiomer and resulting in a product that is enriched in one stereoisomer. For instance, certain enzymes accept both (R)- and (S)-enantiomers of 1,3-DCP but convert them to (R)-rich products.

Given that the initial enzymatic hydrolysis of this compound could be enantioselective, this could influence the stereochemistry of the subsequent dechlorination steps. Lipases, a class of esterases, are well-known for their ability to perform enantioselective hydrolysis of prochiral esters, which could lead to the formation of an optically active 1,3-dichloropropan-2-ol intermediate. researchgate.net

Identification of Microbial Degradation Products

The microbial breakdown of this compound is expected to proceed following its initial hydrolysis to 1,3-dichloro-2-propanol (B29581) (1,3-DCP). The biodegradation of 1,3-DCP has been the subject of several scientific investigations, revealing key microbial players and metabolic pathways.

A variety of bacteria have been identified with the capability to degrade 1,3-DCP. These include species from the genera Corynebacterium, Agrobacterium, and Rhizobiaceae. For instance, Corynebacterium sp. strain N-1074 has been shown to degrade 1,3-DCP through two distinct enzymatic pathways. rsc.org Similarly, Agrobacterium radiobacter strain AD1 can utilize 1,3-DCP as a sole source of carbon. navy.mil Studies have also successfully enriched microbial consortia from soil that are capable of degrading 1,3-DCP, with isolated strains belonging to the Rhizobiaceae group. rsc.org

The initial steps in the microbial degradation of 1,3-DCP are catalyzed by enzymes such as halohydrin hydrogen-halide-lyase and epoxide hydrolase. rsc.orgnavy.mil These enzymatic reactions lead to the formation of key metabolites. The primary microbial degradation products identified from the biotransformation of 1,3-dichloro-2-propanol are:

Epichlorohydrin: This epoxide is a common intermediate in the microbial metabolism of 1,3-DCP. rsc.orgnavy.mil Its formation is a result of intramolecular substitution, where the hydroxyl group attacks one of the carbon atoms bearing a chlorine atom, with the subsequent elimination of a chloride ion.

Glycidol (B123203): Following the formation of epichlorohydrin, further enzymatic action by an epoxide hydrolase can open the epoxide ring, leading to the formation of glycidol. rsc.org

β-Chlorolactate: In some metabolic pathways, the oxidation of 3-monochloro-1,2-propanediol, a potential hydrolysis product of epichlorohydrin, can lead to the formation of β-chlorolactate. rsc.org

The biotransformation of 1,3-DCP to epichlorohydrin has also been demonstrated using whole cells of recombinant Escherichia coli that express a halohydrin dehalogenase, highlighting the industrial potential of these microbial pathways. fhsu.edu

Table 1: Microbial Degradation of 1,3-dichloro-2-propanol

| Microorganism | Key Enzymes | Degradation Products |

|---|---|---|

| Corynebacterium sp. strain N-1074 | Halohydrin hydrogen-halide-lyase, Epoxide hydrolase | Epichlorohydrin, Glycidol |

| Agrobacterium radiobacter strain AD1 | Not specified | Epichlorohydrin |

| Rhizobiaceae group strains | Not specified | Not specified |

Persistence and Reactivity in Simulated Environmental Matrices

Direct experimental data on the persistence and reactivity of this compound in environmental matrices such as soil and water are scarce. However, its persistence can be inferred from its chemical structure and the known behavior of similar compounds.

The persistence of the resulting 1,3-dichloro-2-propanol is then of primary importance. This compound is soluble in water and its fate in soil and aquatic environments will be influenced by factors such as pH, temperature, and microbial activity. The environmental persistence of related chlorinated hydrocarbons, such as 1,3-dichloropropene, has been studied more extensively. For 1,3-dichloropropene, dissipation from soil occurs through volatilization, leaching, abiotic hydrolysis, and aerobic soil metabolism, with a reported half-life of up to 69 days depending on the soil type. While not directly transferable, this information suggests that chlorinated propanols and their derivatives can exhibit a range of persistence in the environment.

The reactivity of this compound in environmental matrices will also be influenced by the presence of other chemical species and soil components. For instance, organic matter in soil can promote the degradation of chlorinated compounds through substitution reactions.

Table 2: Inferred Environmental Fate of this compound

| Environmental Matrix | Primary Transformation Pathway | Expected Products | Factors Influencing Persistence/Reactivity |

|---|---|---|---|

| Water | Hydrolysis | 1,3-dichloro-2-propanol, Acetic acid | pH, Temperature, Microbial activity |

Applications in Advanced Organic Synthesis and Chemical Research

Building Block for Complex Molecules and Pharmaceuticals

Searches for the direct application of 1,3-dichloropropan-2-yl acetate (B1210297) as a starting material or key intermediate in the synthesis of complex bioactive molecules or pharmaceuticals have not yielded specific examples in peer-reviewed literature or patents. Typically, building blocks in pharmaceutical synthesis are characterized by their ability to introduce specific structural motifs or functional groups into a target molecule. While the dichlorinated propyl backbone of this compound offers potential reactive sites for nucleophilic substitution, detailed accounts of such applications leading to pharmaceutical agents are not found.

Precursor for Specialty Chemicals and Materials

Similarly, there is a lack of specific information detailing the role of 1,3-dichloropropan-2-yl acetate as a precursor to specialty chemicals and materials. The development of new polymers or other advanced materials often relies on bifunctional or polyfunctional monomers. The two chlorine atoms and the acetate group in this compound could theoretically allow for various polymerization or modification reactions. However, published research demonstrating its use in the synthesis of specialty polymers or other materials with defined properties is not apparent.

Catalyst Synthesis and Ligand Design

The field of catalysis often employs specifically designed organic molecules as ligands that coordinate to metal centers, thereby influencing the catalyst's activity and selectivity. The structure of this compound does not immediately suggest common ligand motifs, and searches for its use in the synthesis of catalysts or as a ligand itself have been unfruitful. Research in this area tends to focus on molecules with specific chelating groups, such as phosphines, amines, or N-heterocyclic carbenes, which are not present in this compound.

Studies on Structure-Reactivity Relationships

Detailed mechanistic studies or structure-reactivity relationship investigations specifically focused on this compound are not prominent in the available scientific literature. Such studies are fundamental to understanding how a molecule behaves in chemical reactions and for predicting its utility in new synthetic methods. While general principles of organic chemistry can be applied to predict its reactivity—for instance, the susceptibility of the carbon-chlorine bonds to nucleophilic attack and the hydrolysis of the ester group—specific experimental studies detailing these aspects for this particular compound are not documented.

Future Research Directions and Theoretical Perspectives

Development of Sustainable Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry, and the production of 1,3-Dichloropropan-2-yl acetate (B1210297) is no exception. Future research is anticipated to focus on developing more environmentally benign and atom-economical synthetic methods.

One promising avenue is the exploration of biocatalytic and chemoenzymatic synthesis . rjeid.com These methods utilize enzymes to perform selective chemical transformations, often under mild reaction conditions. rjeid.com For instance, lipases could be screened for their ability to catalyze the acetylation of 1,3-dichloro-2-propanol (B29581), the precursor to 1,3-Dichloropropan-2-yl acetate. A study on the synthesis of (S)-Practolol demonstrated the high enantioselectivity of Pseudomonas cepacia lipase (B570770) in a similar transesterification reaction, suggesting the potential for developing a highly selective and sustainable route to chiral derivatives of this compound. researchgate.net The use of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst reuse. researchgate.net

Another area of focus is the use of supported solid acid catalysts . Research has shown that catalysts like dodecatungstophosphoric acid (DTP) supported on K-10 clay can be highly active and selective for the regioselective ring-opening of epichlorohydrin (B41342) with acetic acid, a key step in forming a related compound. researchgate.net This approach offers the advantages of being 100% atom economical and utilizing a reusable catalyst, aligning with the principles of green chemistry. researchgate.net

Furthermore, the development of continuous-flow processes presents an opportunity to improve the safety and efficiency of synthesizing this compound and its precursors. rsc.org Flow chemistry can allow for better control over reaction parameters and the safe handling of potentially energetic intermediates. rsc.org

Advanced Spectroscopic and Analytical Techniques

The accurate detection and characterization of this compound are crucial for quality control and research purposes. While standard techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are currently employed, future research will likely focus on enhancing the sensitivity, selectivity, and speed of these methods. nih.govnih.gov

Advanced NMR spectroscopy , such as two-dimensional techniques (COSY, HSQC, HMBC), could provide more detailed structural information and aid in the unambiguous assignment of all proton and carbon signals, especially for complex derivatives. While 1D NMR spectra for this compound are available, more advanced analyses could be beneficial. nih.govpurdue.edu

In the realm of mass spectrometry , the development of novel derivatization methods coupled with GC-MS is an active area of research. nih.govcapes.gov.br For the related compound 1,3-dichloro-2-propanol (1,3-DCP), derivatization with agents like heptafluorobutyric acid anhydride (B1165640) has been shown to produce higher-molecular-weight ion fragments that are less susceptible to interference, leading to more reliable identification and quantification. nih.gov Similar strategies could be adapted for this compound to improve detection limits and accuracy, particularly in complex matrices.

Furthermore, techniques like headspace (HS) sampling coupled with GC-MS offer a rapid and sensitive method for the analysis of volatile compounds like 1,3-DCP and could be explored for this compound. nih.gov This method requires minimal sample preparation, making it suitable for high-throughput screening. nih.gov

Computational Design of Novel Derivatives

Computational chemistry and in silico modeling are powerful tools for the rational design of new molecules with desired properties. For this compound, these approaches can be used to predict the biological activity, reactivity, and physical properties of novel derivatives, thereby guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of this compound derivatives with their potential biological activities. By analyzing a dataset of related compounds, these models can predict the activity of yet-to-be-synthesized molecules, saving time and resources.

Molecular docking simulations can be used to investigate the binding interactions of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.gov This can provide insights into the mechanism of action and help in the design of more potent and selective analogs. For example, a study on urea (B33335) analogs demonstrated the use of docking studies to predict binding affinity to the epidermal growth factor receptor (EGFR). nih.gov

Density Functional Theory (DFT) calculations can be utilized to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can aid in understanding reaction mechanisms and predicting the outcomes of synthetic transformations.

Interdisciplinary Research in Chemical Biology and Material Science

The unique chemical structure of this compound, featuring two reactive chlorine atoms and an acetate group, makes it a versatile building block for interdisciplinary research.

In chemical biology , derivatives of this compound could be designed as probes to study biological processes. The dichloropropyl moiety can act as a reactive handle for covalent modification of proteins or other biomolecules, allowing for the investigation of their function. The metabolism of the related compound 1,3-DCP to genotoxic compounds like epichlorohydrin and glycidol (B123203) highlights the importance of understanding the biological fate of such molecules. ca.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Dichloropropan-2-yl acetate with high purity for structural analysis?

- Methodology : Use acetylation of 1,3-dichloropropan-2-ol under anhydrous conditions. Monitor the reaction via thin-layer chromatography (TLC) or gas chromatography (GC) to track esterification progress. Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Validate purity using -NMR (to confirm acetyl group integration at δ 2.0–2.1 ppm) and GC-MS (to rule out residual chlorinated byproducts) .

Q. How can the crystal structure of this compound be resolved to confirm stereochemical configuration?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. Key steps include:

- Growing crystals via slow evaporation in non-polar solvents (e.g., hexane).

- Collecting intensity data using a Mo-Kα radiation source.

- Refining hydrogen bonding networks and torsional angles using SHELXL, ensuring R-factor < 0.05 for high confidence .

Q. What spectroscopic techniques are optimal for characterizing intermediates in the synthesis of this compound?

- Methodology : Combine -NMR to identify carbonyl (δ 170–175 ppm) and chlorinated carbons (δ 40–60 ppm). Use IR spectroscopy to confirm ester C=O stretching (~1740 cm) and C-Cl bonds (~650 cm). Mass spectrometry (EI-MS) with isotopic patterns can distinguish chlorine clusters (e.g., m/z 35/37 doublets) .

Advanced Research Questions

Q. How do computational models predict the environmental persistence of this compound in soil systems?

- Methodology : Apply density functional theory (DFT) to calculate hydrolysis rates under varying pH. Use software like Gaussian or ORCA to model reaction pathways (e.g., nucleophilic acyl substitution). Validate predictions with experimental soil column studies, measuring degradation half-life via HPLC-UV and comparing to structurally analogous chloropropanols (e.g., 1,2,3-trichloropropane) .

Q. What experimental designs can address contradictions in reported toxicity data for chlorinated acetates?

- Methodology :

- In vitro : Use HepG2 liver cells to assess lipid accumulation (via Oil Red O staining) and mitochondrial dysfunction (JC-1 assay), as seen in tris(1,3-dichloropropan-2-yl) phosphate studies.

- In silico : Perform molecular docking with PPARγ and PXR receptors to identify binding affinities, correlating with transcriptomic data (RNA-seq) .

- Data normalization : Control for batch effects using reference standards (e.g., 2-ethylhexyl diphenyl phosphate) listed in EPA DSSTox .

Q. How can hydrogen-bonding interactions of this compound be exploited in co-crystallization studies?

- Methodology : Design co-crystals with hydrogen-bond acceptors (e.g., methyl acetate). Use powder XRD (DASH software) to resolve packing motifs. Refine intermolecular contacts (e.g., C–H⋯O or Cl⋯π interactions) via Rietveld analysis, applying restraints for bond lengths (±0.01 Å) and angles (±1°) .

Data Gaps and Research Challenges

Q. Why are bioaccumulation potentials for this compound poorly characterized?

- Analysis : Limited high-quality ecological data exist due to:

- Analytical challenges in detecting low-concentration metabolites in biota (e.g., requires LC-HRMS).

- Structural similarity to regulated compounds (e.g., polychlorinated biphenyls) may bias regulatory focus away from novel acetates. Prioritize OECD 305 guideline testing using -labeled analogs .

Q. What methodological improvements are needed to resolve stability issues in long-term storage of this compound?

- Recommendations :

- Conduct accelerated aging studies under controlled humidity and temperature (e.g., 40°C/75% RH for 6 months).

- Monitor degradation via -NMR tracking of acetyl proton shifts and GC-MS for volatile byproducts (e.g., acetic acid).

- Stabilize formulations with antioxidants (e.g., BHT) in amber glass under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.